3-Bromo-4-fluoro-5-iodobenzonitrile

Sequential cross-coupling Orthogonal functionalization Bond dissociation energy

3-Bromo-4-fluoro-5-iodobenzonitrile (CAS 2167900-71-0) is a fully substituted trihalogenated benzonitrile derivative with the molecular formula C₇H₂BrFIN and a molecular weight of 325.90 g/mol. Characterized by three distinct carbon–halogen bonds (C–I, C–Br, C–F) positioned at the 3-, 4-, and 5-positions of a benzonitrile core, this compound serves as a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C7H2BrFIN
Molecular Weight 325.90 g/mol
Cat. No. B14065312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-5-iodobenzonitrile
Molecular FormulaC7H2BrFIN
Molecular Weight325.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)F)I)C#N
InChIInChI=1S/C7H2BrFIN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H
InChIKeyWROBOBGPTZFAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-5-iodobenzonitrile: A Trihalogenated Benzonitrile Building Block with Three Orthogonal Reactive Sites


3-Bromo-4-fluoro-5-iodobenzonitrile (CAS 2167900-71-0) is a fully substituted trihalogenated benzonitrile derivative with the molecular formula C₇H₂BrFIN and a molecular weight of 325.90 g/mol [1]. Characterized by three distinct carbon–halogen bonds (C–I, C–Br, C–F) positioned at the 3-, 4-, and 5-positions of a benzonitrile core, this compound serves as a versatile intermediate in medicinal chemistry and materials science. Its computed XLogP3 of 3.1 and topological polar surface area of 23.8 Ų reflect the pronounced lipophilic character conferred by the iodine substituent [1]. Unlike simpler di- or monohalogenated benzonitriles, the synergy of three halogens with graded bond strengths enables programmable sequential functionalization strategies that are inaccessible to analogs with fewer reactive handles [2].

Why 3-Bromo-4-fluoro-5-iodobenzonitrile Cannot Be Replaced by Simpler Dihalogenated or Monohalogenated Benzonitriles


Generic dihalogenated benzonitriles such as 3-bromo-4-fluorobenzonitrile or 2-bromo-5-iodobenzonitrile offer only two reactive handles, limiting the complexity of accessible molecular architectures to two sequential coupling steps [1]. The presence of three distinct halogen substituents with well-differentiated bond dissociation energies—C–I (57.6 kcal/mol) < C–Br (72.1 kcal/mol) ≪ C–F (115 kcal/mol)—in a single benzonitrile scaffold establishes a built-in reactivity gradient that enables three-stage orthogonal functionalization without requiring intermediate protecting-group manipulations [1]. Furthermore, the iodine substituent at the 5-position fundamentally alters the compound's SNAr selectivity profile relative to chlorine- or bromine-only analogs, making simple in-class substitution chemically non-equivalent [2]. Procurement of a less-substituted analog would foreclose the third diversification point and reduce the ultimate structural diversity achievable in parallel library synthesis.

Quantitative Evidence for Selecting 3-Bromo-4-fluoro-5-iodobenzonitrile Over Closest Analogs


Three-Level Orthogonal Reactivity: Graded C–X Bond Dissociation Energies Enable Sequential Pd-Catalyzed Cross-Coupling Without Protecting-Group Chemistry

The target compound possesses three carbon–halogen bonds with significantly differentiated bond dissociation energies (BDE): C–I = 57.6 kcal/mol, C–Br = 72.1 kcal/mol, and C–F = 115 kcal/mol [1]. This 14.5 kcal/mol gap between C–I and C–Br, and a further 42.9 kcal/mol gap to C–F, establishes a predictable reactivity hierarchy for palladium-catalyzed oxidative addition (I > Br ≫ F) [2]. In contrast, the closest dihalogenated analog, 3-bromo-4-fluorobenzonitrile, provides only two reactive sites (ΔBDE C–Br vs. C–F = 42.9 kcal/mol) and therefore supports only two sequential coupling events. The 2-bromo-5-iodobenzonitrile analog lacks the fluorine handle entirely, eliminating the possibility of late-stage C–F functionalization or the metabolic stabilization that fluorine confers in drug candidates.

Sequential cross-coupling Orthogonal functionalization Bond dissociation energy

Iodine-Modulated SNAr Selectivity: Preservation of the C–F Bond Under Nucleophilic Aromatic Substitution Conditions

Taldone et al. demonstrated that 2- and 4-fluorobenzonitriles substituted with chlorine or bromine undergo selective substitution of fluorine upon treatment with Na₂S in DMF at room temperature to yield halo-substituted mercaptobenzonitriles [1]. Critically, substrates bearing an iodine substituent do NOT undergo this selective fluorine displacement. In the target compound, the iodine at the 5-position is therefore predicted to suppress the SNAr pathway at the 4-fluoro position, preserving the C–F bond under these conditions. This contrasts with 3-bromo-4-fluorobenzonitrile (lacking iodine), which would be expected to undergo facile fluorine displacement under identical conditions, leading to defluorination and loss of that functional handle.

Nucleophilic aromatic substitution SNAr selectivity Fluorine retention

Enhanced Lipophilicity from Iodine: XLogP3 Elevation Relative to Non-Iodinated Trihalogenated and Dihalogenated Analogs

The computed XLogP3 for 3-bromo-4-fluoro-5-iodobenzonitrile is 3.1 [1]. By comparison, the dihalogenated analog 3-bromo-4-fluorobenzonitrile (lacking iodine) has an XLogP3 of approximately 2.1—a difference of roughly +1.0 log unit attributable to the iodine substituent [2]. This increment in lipophilicity can significantly impact membrane permeability, plasma protein binding, and overall pharmacokinetic profile when the compound serves as a fragment or intermediate in drug discovery programs. The topological polar surface area remains low at 23.8 Ų, consistent with good passive membrane permeation potential [1].

Lipophilicity Drug-likeness XLogP3

Safety and Handling Classification: Acute Oral Toxicity Profile Guides Procurement Decisions for Multi-Gram Scale-Up

According to the supplier safety data, 3-bromo-4-fluoro-5-iodobenzonitrile is classified as H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H312+H332 (Harmful in contact with skin or if inhaled) . The H301 acute oral toxicity classification distinguishes this compound from many simpler benzonitrile derivatives that may lack the toxic label. This classification mandates specific handling protocols, personal protective equipment (P280), and immediate medical attention upon ingestion (P301+P310), all of which carry direct operational cost implications for procurement planning at multi-gram scale.

GHS hazard classification Acute toxicity Lab safety

High-Value Application Scenarios for 3-Bromo-4-fluoro-5-iodobenzonitrile in Drug Discovery and Materials Chemistry


Three-Stage Sequential Cross-Coupling for Diversified Biaryl Library Synthesis

The graded C–X bond dissociation energies (C–I 57.6 < C–Br 72.1 ≪ C–F 115 kcal/mol) enable a programmed three-step diversification sequence without intermediate protecting-group manipulations [1]. A typical workflow involves: (1) Suzuki–Miyaura coupling at the iodo position using a Pd(0) catalyst under mild conditions (e.g., Pd(PPh₃)₄, room temperature); (2) subsequent Sonogashira or Buchwald–Hartwig coupling at the bromo position under slightly more forcing conditions; and (3) late-stage metal-catalyzed C–F activation or nucleophilic aromatic substitution at the fluoro position. This sequential program is not achievable with the dihalogenated analog 3-bromo-4-fluorobenzonitrile, which provides only two diversification points.

Fluorine-Retentive Functionalization for PET Tracer Precursor Synthesis

The iodine-dependent suppression of fluorine SNAr displacement demonstrated by Taldone et al. [2] makes this compound particularly suitable as a precursor for ¹⁸F-labeled PET tracers. The C–F bond remains intact during nucleophilic functionalization at the bromine or iodine positions, allowing for installation of targeting moieties while preserving the fluorine for subsequent isotopic exchange or direct use as a cold reference standard. This contrasts with the 3-bromo-4-fluorobenzonitrile analog, which would undergo undesired fluorine loss under identical SNAr conditions.

Fragment-Based Drug Discovery Requiring High Lipophilicity for CNS Target Engagement

With an XLogP3 of 3.1 and a low TPSA of 23.8 Ų, this compound falls within favorable physicochemical space for CNS-penetrant fragments [3]. The iodine substituent contributes approximately +1.0 log unit of lipophilicity relative to the non-iodinated analog, positioning this scaffold for blood–brain barrier penetration studies. Procurement of this trihalogenated fragment provides a single starting material for generating CNS-focused fragment libraries with diverse substitution patterns via sequential coupling.

Halogen-Bond-Directed Supramolecular Assembly and Crystal Engineering

The presence of iodine, bromine, and fluorine—three halogens with distinct halogen-bond donor strengths (I > Br ≫ F)—enables hierarchical halogen-bond-directed co-crystallization strategies in crystal engineering [4]. The iodine atom serves as the strongest halogen-bond donor, the bromine as an intermediate, and the fluorine as a weak acceptor, allowing for programmed assembly of multi-component supramolecular architectures. This graded halogen-bond donor capacity is unavailable in dihalogenated or monohalogenated benzonitrile analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-fluoro-5-iodobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.